molecular formula C26H23N3O5 B13793787 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]- CAS No. 61050-21-3

2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-

Cat. No.: B13793787
CAS No.: 61050-21-3
M. Wt: 457.5 g/mol
InChI Key: RIWRVRAAVXEMOD-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]- is an organic compound with the molecular formula C19H17NO4 and a molecular weight of 323.3426 . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a naphthalene ring, a carboxamide group, and an azo linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]- typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 2,5-dimethoxyaniline with 2-iodophenol under basic conditions to form an intermediate product.

    Cyclization and Coupling: The intermediate product undergoes cyclization and coupling reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]- has several scientific research applications:

    Chemistry: Used as a coupling component in the synthesis of azo dyes.

    Biology: Investigated for its potential as a biological stain due to its azo linkage.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized as a colorant in plastics, inks, paints, and textiles.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]- involves its interaction with molecular targets through its azo linkage and aromatic rings. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in inflammatory and microbial processes .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-:

    N-(2,5-Dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy-2-naphthalenecarboxamide: Used as a dye and analytical reagent.

Uniqueness

2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

61050-21-3

Molecular Formula

C26H23N3O5

Molecular Weight

457.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)diazenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C26H23N3O5/c1-32-17-12-13-23(34-3)21(15-17)27-26(31)19-14-16-8-4-5-9-18(16)24(25(19)30)29-28-20-10-6-7-11-22(20)33-2/h4-15,30H,1-3H3,(H,27,31)

InChI Key

RIWRVRAAVXEMOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4OC

Origin of Product

United States

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